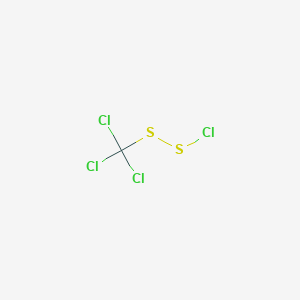

Trichloro(chlorodisulfanyl)methane

Description

Trichloro(chlorodisulfanyl)methane, commonly referred to as Trichloromethanesulfenyl chloride (CAS 594-42-3), is a chlorinated organosulfur compound with the molecular formula CCl₃SCl and a molecular weight of 185.88 g/mol. It is characterized by a sulfenyl chloride (–SCl) group bonded to a trichloromethyl (–CCl₃) moiety. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly for producing agrochemicals, pharmaceuticals, and specialty polymers .

Key properties include:

Properties

IUPAC Name |

trichloromethylsulfanyl thiohypochlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4S2/c2-1(3,4)6-7-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEGAOPDVIKYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SSCl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542600 | |

| Record name | Trichloro(chlorodisulfanyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6482-61-7 | |

| Record name | Trichloro(chlorodisulfanyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(chlorodisulfanyl)methane can be synthesized through the chlorination of methanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in a chlorinated solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous chlorination process. This method ensures a high yield and purity of the compound. The process includes the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and chlorine flow rate.

Chemical Reactions Analysis

Types of Reactions: Trichloro(chlorodisulfanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides.

Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Sulfonyl chlorides.

Reduction: Simpler sulfur compounds.

Substitution: Various substituted methanesulfenyl derivatives.

Scientific Research Applications

Trichloro(chlorodisulfanyl)methane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of trichloro(chlorodisulfanyl)methane involves its high reactivity due to the presence of multiple chlorine atoms and the chlorodisulfanyl group. These functional groups make the compound a strong electrophile, capable of reacting with various nucleophiles. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)

- Molecular Formula : CFCl₂SCl

- Molecular Weight : 169.43 g/mol

- Key Differences : Substitution of one chlorine atom with fluorine reduces molecular weight and alters reactivity.

- Applications : Used in synthesizing dichlofluanid , a fungicide.

- Synthesis : Produced via halogen exchange between trichloromethanesulfenyl chloride and hydrogen fluoride .

- Safety : Less volatile than trichloromethanesulfenyl chloride but similarly corrosive .

Chloromethyl Chlorosulfate (CAS 49715-04-0)

- Molecular Formula : ClSO₂OCH₂Cl

- Molecular Weight : 164.97 g/mol

- Key Differences : Contains a sulfonate (–SO₂O–) group instead of sulfenyl (–SCl), increasing stability but reducing electrophilicity.

- Applications : Strictly regulated as a chemical intermediate under controlled conditions.

Trifluoromethanesulfonyl Chloride (CAS 421-83-0)

- Molecular Formula : CF₃SO₂Cl

- Molecular Weight : 168.52 g/mol

- Key Differences : Features a sulfonyl (–SO₂Cl) group, making it a stronger oxidizing agent than sulfenyl chlorides.

- Physical Properties : Lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to trichloromethanesulfenyl chloride .

- Applications : Widely used in synthesizing triflates for catalysis and pharmaceuticals .

Trichloromethane (Chloroform, CAS 67-66-3)

- Molecular Formula : CHCl₃

- Molecular Weight : 119.38 g/mol

- Key Differences : Lacks sulfur-containing functional groups; primarily a solvent.

- Applications: Historically used as an anesthetic and solvent, now restricted due to carcinogenicity .

- Safety : Less reactive but poses significant environmental and health risks .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity Trends : Sulfenyl chlorides (e.g., CCl₃SCl) exhibit higher electrophilicity than sulfonyl chlorides (e.g., CF₃SO₂Cl), making them more reactive toward nucleophilic substitutions .

- Fluorination Effects : Introducing fluorine (as in CFCl₂SCl) reduces molecular weight and alters volatility, impacting application in pesticides .

- Safety Profiles : Sulfur-containing chlorinated compounds universally require stringent handling due to corrosivity and toxicity, with trichloromethanesulfenyl chloride posing higher acute hazards compared to chloroform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.